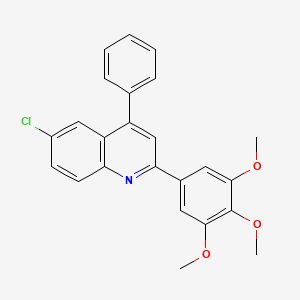
N,N,N-Trimethyl-2-pyridineethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is a quaternary ammonium salt with the molecular formula C10H17IN2. This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a trimethylammonium group. It is commonly used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2-pyridin-2-ylethyl)azanium iodide typically involves the quaternization of 2-(2-pyridyl)ethylamine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-(2-pyridyl)ethylamine+methyl iodide→trimethyl(2-pyridin-2-ylethyl)azanium iodide
Industrial Production Methods
On an industrial scale, the production of trimethyl(2-pyridin-2-ylethyl)azanium iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-pyridin-2-ylethyl)azanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride or sodium bromide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Formation of trimethyl(2-pyridin-2-ylethyl)azanium chloride or bromide.
Oxidation: Formation of trimethyl(2-pyridin-2-ylethyl)azanium N-oxide.
Reduction: Formation of trimethyl(2-piperidin-2-ylethyl)azanium iodide.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is utilized in various scientific research fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of trimethyl(2-pyridin-2-ylethyl)azanium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This property is particularly useful in studies related to ion transport and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(2-pyridin-2-ylethyl)azanium chloride
- Trimethyl(2-pyridin-2-ylethyl)azanium bromide
- Trimethyl(2-piperidin-2-ylethyl)azanium iodide
Uniqueness
Trimethyl(2-pyridin-2-ylethyl)azanium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with the reactivity of a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
6893-37-4 |
|---|---|
Molekularformel |
C10H17IN2 |
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
trimethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C10H17N2.HI/c1-12(2,3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VIKFCXMYXUOWGE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

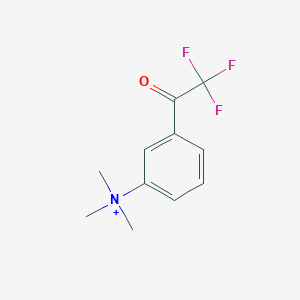

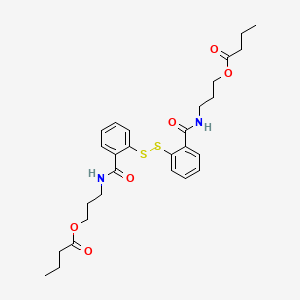
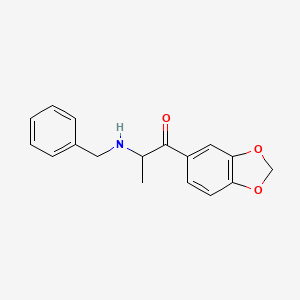
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)
![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

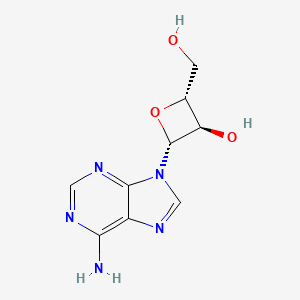
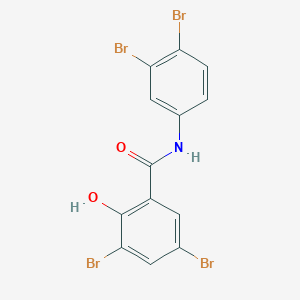
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
